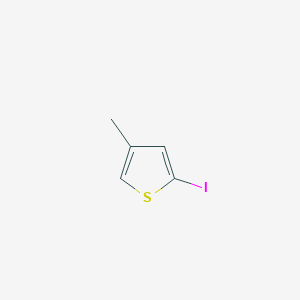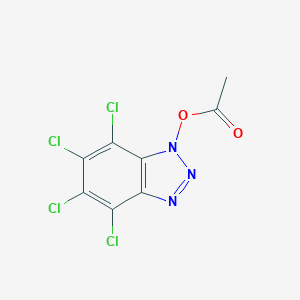
Phthalocyanatodichlorosilane
Descripción general
Descripción
Phthalocyanatodichlorosilane, also known as silicon phthalocyanine dichloride, is a compound with the chemical formula C32H16Cl2N8Si. It is characterized by its silicon, phthalocyanine, and dichloride functional groups. This compound is known for its applications in various fields due to its unique properties, including intense far-red absorption and emission features .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phthalocyanatodichlorosilane can be synthesized through various methods. One common approach involves the reaction of phthalodinitrile with silicon tetrachloride in the presence of a suitable solvent. The reaction typically requires elevated temperatures and may involve catalysts to enhance the yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using high-purity starting materials. The process may include steps such as fractional distillation to purify the intermediate products and ensure the final compound meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: Phthalocyanatodichlorosilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silicon phthalocyanine oxides.
Reduction: Reduction reactions can convert it into silicon phthalocyanine hydrides.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkylamines or phenols can be used for substitution reactions.
Major Products Formed:
Oxidation: Silicon phthalocyanine oxides.
Reduction: Silicon phthalocyanine hydrides.
Substitution: Various substituted silicon phthalocyanines depending on the reagents used.
Aplicaciones Científicas De Investigación
Phthalocyanatodichlorosilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other silicon phthalocyanine derivatives.
Biology: Its photodynamic properties make it useful in photodynamic therapy for cancer treatment.
Medicine: It is explored for its potential in drug delivery systems due to its ability to generate reactive oxygen species upon light activation.
Industry: It is used in the production of dyes, pigments, and photovoltaic materials .
Mecanismo De Acción
The mechanism of action of phthalocyanatodichlorosilane involves its ability to absorb light and generate reactive oxygen species. These reactive species can induce cell damage and apoptosis, making it effective in photodynamic therapy. The compound targets cellular components such as membranes and proteins, leading to their oxidation and subsequent cell death .
Comparación Con Compuestos Similares
- Silicon tetrachloride (SiCl4)
- Trichlorosilane (HSiCl3)
- Dichlorosilane (H2SiCl2)
Comparison: Phthalocyanatodichlorosilane is unique due to its phthalocyanine core, which imparts distinct optical and electronic properties. Unlike simpler chlorosilanes, it has a more complex structure that allows for a broader range of applications, particularly in fields requiring specific light absorption and emission characteristics .
This compound stands out for its versatility and potential in various scientific and industrial applications, making it a valuable compound for ongoing research and development.
Propiedades
IUPAC Name |
2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;silicon(4+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8.2ClH.Si/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;;/h1-16H;2*1H;/q-2;;;+4/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHSPVIOKFLGPK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Si+4].[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16Cl2N8Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801014816 | |
| Record name | Phthalocyanatodichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801014816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19333-10-9 | |
| Record name | Phthalocyanatodichlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019333109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicon, dichloro[29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (OC-6-12)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phthalocyanatodichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801014816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[6-(4-Pyrimidin-2-onyl)thymine]](/img/structure/B99929.png)




![3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione](/img/structure/B99938.png)






